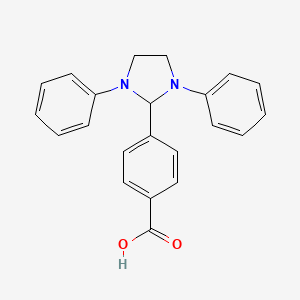![molecular formula C6H6N4O3 B3007574 4-Oxo-4,5,6,7-tetrahydro-[1,2,3]triazolo[1,5-a]pyrazine-3-carboxylic acid CAS No. 1443978-46-8](/img/structure/B3007574.png)
4-Oxo-4,5,6,7-tetrahydro-[1,2,3]triazolo[1,5-a]pyrazine-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Oxo-4,5,6,7-tetrahydro-[1,2,3]triazolo[1,5-a]pyrazine-3-carboxylic acid is a compound with high biological potential . It has established itself as a modulator of σ-receptors, an inhibitor of β-secretase-1 (BACE-1) and cytochrome Cyp8b1, and also possesses antiviral activity . It finds use in the treatment of herpes and viral hepatitis B .
Synthesis Analysis
The synthesis of 4,5,6,7-tetrahydro-[1,2,3]triazolo[1,5-a]pyrazines involves methods of heterocyclization . A general approach to the synthesis of [1,2,3]triazolo[1,5-a]-pyrazines is the sequential formation of 1,2,3-triazole and pyrazine rings . The reaction of azides with acetylenedicarboxylic acid ester yields 1,2,3-triazoles, which, after removal of the Boc protection from the amine group, as a result of lactam cyclization forms triazolopyrazines .Molecular Structure Analysis
The molecular structure of 4-Oxo-4,5,6,7-tetrahydro-[1,2,3]triazolo[1,5-a]pyrazine-3-carboxylic acid is complex, involving several rings and functional groups . The structure includes a 1,2,3-triazole ring and a pyrazine ring, which are formed through a series of reactions .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of 4-Oxo-4,5,6,7-tetrahydro-[1,2,3]triazolo[1,5-a]pyrazine-3-carboxylic acid include the reaction of azides with acetylenedicarboxylic acid ester, yielding 1,2,3-triazoles . Following this, the Boc protection from the amine group is removed, resulting in lactam cyclization to form triazolopyrazines .Scientific Research Applications
Synthesis of Bicyclic Fused Triazolium Ionic Liquids
The structural core of 4,5,6,7-tetrahydro-[1,2,3]triazolo[1,5-a]pyridine has been used in the construction of bicyclic fused triazolium ionic liquids . These ionic liquids were designed for the chemoselective extraction of copper (II) ions and also histidine-containing peptides .
Fluorescent Materials
The compound and its analogs have applications in the creation of fluorescent materials . These materials have a wide range of uses in various fields, including bioimaging, sensors, and optoelectronics.
Building Blocks in Supramolecular Chemistry
These compounds are known to form polynuclear complexes with different metal ions . This makes them useful as building blocks in supramolecular chemistry, which is a field that focuses on the design and synthesis of complex entities from simpler ones.
Medicinal Chemistry
Partially saturated [1,2,3]triazolo[1,5-a]pyridine moiety has been included as a side chain in novel potassium channel modulators for the treatment and prevention of disorders of the nervous system . A similar substituent has also been researched during the elaboration of selective cyclin-dependent kinase-9 inhibitor, which was developed for the treatment of hematological malignancies .
Antibacterial Activity
A series of novel triazolo[4,3-a]pyrazine derivatives were synthesized and evaluated for in vitro antibacterial activity . Some of these compounds showed moderate to good antibacterial activities against both Gram-positive Staphylococcus aureus and Gram-negative Escherichia coli strains .
Antifungal, Antiviral, and Anticancer Activities
The [1,2,4]triazolo[1,5-a]pyrimidines, a class of compounds related to the one you’re interested in, have been found to exhibit a variety of biological activities, including antifungal, antiviral, and anticancer effects .
Mechanism of Action
Target of Action
The primary targets of 4-Oxo-4,5,6,7-tetrahydro-[1,2,3]triazolo[1,5-a]pyrazine-3-carboxylic acid are σ-receptors, β-secretase-1 (BACE-1), and cytochrome Cyp8b1 . These targets play crucial roles in various biological processes. For instance, σ-receptors are involved in modulating the immune system and central nervous system functions. BACE-1 is a key enzyme in the production of amyloid-β peptides, which are implicated in Alzheimer’s disease. Cytochrome Cyp8b1 is involved in the regulation of bile acid synthesis.
Mode of Action
The compound interacts with its targets by binding to their active sites, leading to changes in their function. For instance, as a BACE-1 inhibitor, it prevents the enzyme from cleaving its substrate, thereby reducing the production of amyloid-β peptides . .
Biochemical Pathways
The compound affects several biochemical pathways due to its interaction with multiple targets. By inhibiting BACE-1, it impacts the amyloidogenic pathway, potentially slowing the progression of Alzheimer’s disease. Its modulation of σ-receptors can influence various pathways, including those involved in immune response and neurotransmission. Its interaction with cytochrome Cyp8b1 affects the synthesis of bile acids, which are essential for digestion and absorption of dietary fats .
Result of Action
The molecular and cellular effects of the compound’s action depend on its targets. For instance, by inhibiting BACE-1, it could potentially reduce the accumulation of amyloid-β peptides, thereby mitigating the neuronal damage in Alzheimer’s disease. Its modulation of σ-receptors could have various effects, depending on the specific receptor subtype and the cellular context .
Action Environment
Environmental factors can influence the compound’s action, efficacy, and stability. For instance, factors such as pH and temperature can affect the compound’s stability and its interaction with targets. Additionally, the presence of other molecules can influence its efficacy, either by competing for the same targets or by modulating the targets’ activity. Understanding these factors is crucial for optimizing the compound’s use in therapeutic applications .
properties
IUPAC Name |
4-oxo-6,7-dihydro-5H-triazolo[1,5-a]pyrazine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N4O3/c11-5-4-3(6(12)13)8-9-10(4)2-1-7-5/h1-2H2,(H,7,11)(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BILOQCAFTXQUIX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=C(N=N2)C(=O)O)C(=O)N1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[3-(3-Fluoro-5-methylphenyl)-1-bicyclo[1.1.1]pentanyl]-2-(phenylmethoxycarbonylamino)acetic acid](/img/structure/B3007492.png)
![1-N-[(4-chlorophenyl)methyl]benzene-1,2-diamine](/img/structure/B3007493.png)


![N-[(2-chlorophenyl)methyl]-2-(3-ethyl-4-oxo-6-phenylthieno[3,2-d]pyrimidin-2-yl)sulfanylacetamide](/img/structure/B3007496.png)

![1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-3-(2-methoxynaphthalen-1-yl)propan-1-one](/img/structure/B3007499.png)


![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)acetamide](/img/structure/B3007505.png)
![[(4,6-Dimethyl-3-pyridinyl)methyl]amine dihydrochloride](/img/no-structure.png)


